N-(3-bromo-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide
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Overview
Description
N-(3-bromo-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine atom, a methyl group, a cyanomethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methylbenzoic acid, piperazine, and cyanomethyl chloride.
Amide Formation: The carboxylic acid group of 3-bromo-4-methylbenzoic acid is converted to an amide using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with piperazine.
Cyanomethylation: The piperazine ring is then functionalized with a cyanomethyl group using cyanomethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing functional groups.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical compound.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and cyanomethyl group are often key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-4-methylphenyl)-3-[4-(methyl)piperazin-1-yl]propanamide: Similar structure but with a methyl group instead of a cyanomethyl group.
N-(3-chloro-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
N-(3-bromo-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide is unique due to the presence of both a bromine atom and a cyanomethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H21BrN4O |
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Molecular Weight |
365.27 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C16H21BrN4O/c1-13-2-3-14(12-15(13)17)19-16(22)4-6-20-8-10-21(7-5-18)11-9-20/h2-3,12H,4,6-11H2,1H3,(H,19,22) |
InChI Key |
PJMCMOIBAWVWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)CC#N)Br |
Origin of Product |
United States |
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